Welcome to the BenchChem Online Store!
molecular formula C12H12O4 B8316172 2-(Dimethoxymethyl)-4H-1-benzopyran-4-one

2-(Dimethoxymethyl)-4H-1-benzopyran-4-one

Cat. No. B8316172
M. Wt: 220.22 g/mol
InChI Key: TWIUBZCGBCQDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04158663

Procedure details

A stirred solution of 2-[(methylthio)hydroxymethyl)-4H-1- benzopyran-4-one acetate](2.64 g, 0.01 m) and iodine (1.39 g, 0.01 m) in methanol (50 ml) was refluxed under nitrogen for 6 hours. After cooling, the solvents were removed under reduced pressure. The red-brown oil was dissolved in chloroform and washed three times (30 ml) with aqueous saturated sodium thiosulfate. The chloroform extract was dried over sodium sulfate. Removal of the solvent under reduced pressure gave crude solid product. Recrystallization from isopropyl ether gave yellow crystals (1.9 g, 86%), m.p. 64°-68°.
Name
2-[(methylthio)hydroxymethyl)-4H-1- benzopyran-4-one acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:3])C.CS[CH:7]([OH:19])[C:8]1[O:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12](=[O:14])[CH:13]=1.II.[CH3:22]O>>[CH3:1][O:3][CH:7]([O:19][CH3:22])[C:8]1[O:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12](=[O:14])[CH:13]=1 |f:0.1|

Inputs

Step One
Name
2-[(methylthio)hydroxymethyl)-4H-1- benzopyran-4-one acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.CSC(C=1OC2=C(C(C1)=O)C=CC=C2)O
Name
Quantity
1.39 g
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The red-brown oil was dissolved in chloroform
WASH
Type
WASH
Details
washed three times (30 ml) with aqueous saturated sodium thiosulfate
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave crude solid product
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
COC(C=1OC2=C(C(C1)=O)C=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.